methyl 4,5-dibromo-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate is a brominated pyrrole derivative with the molecular formula C6H5Br2NO2 and a molecular weight of 282.92 g/mol. This compound is characterized by its solid state at room temperature and a melting point range of 163-165°C. It is commonly used in organic synthesis, pharmaceutical development, and material science due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyrrole as the starting material.
Bromination: The pyrrole undergoes bromination at the 4 and 5 positions using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM).
Carboxylation: The brominated pyrrole is then treated with methyl chloroformate (Methyl chloroformate) to introduce the carboxylate group, resulting in the formation of this compound.
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and purity. Large-scale reactors and controlled reaction conditions are employed to achieve high yields and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atoms, leading to the formation of different reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium iodide (KI) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.
Reduction Products: Reduced derivatives with fewer bromine atoms.
Substitution Products: Compounds with different nucleophiles replacing the bromine atoms.
Mechanism of Action
Target of Action
coli DNA gyrase , suggesting that methyl 4,5-dibromo-1H-pyrrole-2-carboxylate may have similar targets.
Mode of Action
It’s known that the ester group in this compound can undergo hydrolysis in the presence of water or acids. This breaks the bond between the carbonyl carbon and the oxygen atom, forming 4,5-dibromo-1H-pyrrole-2-carboxylic acid and methanol.
Result of Action
Similar compounds have shown antibacterial action, particularly against gram-negative organisms .
Scientific Research Applications
Chemistry: Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: The compound is utilized in biological studies to investigate its effects on various biological systems and pathways. Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds. Industry: The compound finds applications in material science, particularly in the development of new materials with unique properties.
Comparison with Similar Compounds
Methyl 4-bromo-1H-pyrrole-2-carboxylate: Similar structure but with only one bromine atom.
Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate: Similar structure but with chlorine atoms instead of bromine.
Methyl 4,5-dibromopyrrole-2-carboxylate: Similar structure but with a different isomer.
Uniqueness: Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate is unique due to its specific bromination pattern, which influences its reactivity and applications compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 4,5-dibromo-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO2/c1-11-6(10)4-2-3(7)5(8)9-4/h2,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQWCRSAYRXYRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10314746 | |
Record name | methyl 4,5-dibromo-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10314746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937-16-6 | |
Record name | 1H-Pyrrole-2-carboxylic acid, 4,5-dibromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 288036 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 937-16-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288036 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 4,5-dibromo-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10314746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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